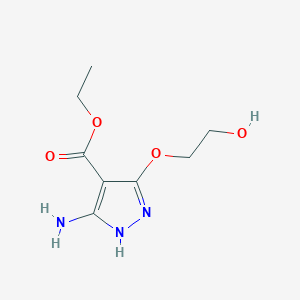
2-Methoxy-5-nitropyridin-4-amine
Descripción general
Descripción
2-Methoxy-5-nitropyridin-4-amine is a chemical compound with the linear formula C6H7N3O3 . It has a molecular weight of 169.14 . The IUPAC name for this compound is 2-methoxy-5-nitro-4-pyridinamine .
Molecular Structure Analysis
The InChI code for 2-Methoxy-5-nitropyridin-4-amine is 1S/C6H7N3O3/c1-12-6-2-4(7)5(3-8-6)9(10)11/h2-3H,1H3,(H2,7,8) . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
2-Methoxy-5-nitropyridin-4-amine is a solid at room temperature . It has a boiling point of 383.2°C at 760 mmHg . The compound should be stored in a dark place, in an inert atmosphere, at a temperature between 2-8°C .Aplicaciones Científicas De Investigación
Synthesis of Schiff Base Ligands
2-Methoxy-5-nitropyridin-4-amine: is used in the synthesis of Schiff base ligands. These ligands are crucial in forming complexes with metals such as copper (Cu) and zinc (Zn). The Schiff base ligand derived from 2-Methoxy-5-nitropyridin-4-amine exhibits the ability to bind with metal ions, leading to the formation of complexes that have been characterized by various spectroscopic methods .
Development of Metal Complexes
The compound is instrumental in the development of metal complexes. For instance, the synthesis of Cu(II) and Zn(II) complexes using this compound has been documented. These complexes are evaluated for their structure and potential biological activities, including their antioxidant properties .
Antioxidant Activity
Research has shown that the metal complexes derived from 2-Methoxy-5-nitropyridin-4-amine exhibit significant antioxidant activity. This is assessed through various in vitro assays, such as DPPH, ABTS, and superoxide scavenging assays, where the complexes demonstrate considerable free radical scavenging activity .
Enzyme Inhibition
The compound’s derivatives have been studied for their α-glucosidase inhibitory activities. The metal complexes show considerable inhibitory potential, which is important for therapeutic applications in diseases like diabetes, where the control of glucose absorption is crucial .
Coordination Chemistry
In coordination chemistry, 2-Methoxy-5-nitropyridin-4-amine serves as a building block for multidentate ligands that can stabilize various metals in different oxidation states. This has implications for the systematic study of complexation activity with metal ions .
Optical Applications
While not directly related to 2-Methoxy-5-nitropyridin-4-amine , its structural analogs have been used in the growth and characterization of organic single crystals for optical applications. These applications include nonlinear optics and electro-optic devices .
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . The precautionary statements associated with this compound include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Propiedades
IUPAC Name |
2-methoxy-5-nitropyridin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O3/c1-12-6-2-4(7)5(3-8-6)9(10)11/h2-3H,1H3,(H2,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVXWVLIBEUMASB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C(=C1)N)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30563734 | |
| Record name | 2-Methoxy-5-nitropyridin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30563734 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
127356-38-1 | |
| Record name | 2-Methoxy-5-nitropyridin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30563734 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![ethyl (4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)acetate](/img/structure/B188195.png)



![Ethyl 5-acetyl-2-[4-(azepane-1-sulfonyl)benzamido]-4-methylthiophene-3-carboxylate](/img/structure/B188200.png)

![3-[2-(4-chlorophenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B188204.png)

![1-[(4-Chlorophenyl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B188210.png)

![Ethyl 4-[(trifluoroacetyl)amino]benzoate](/img/structure/B188213.png)
